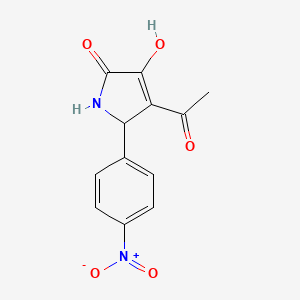
4-acetyl-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, a hydroxy group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetylacetone in the presence of a base, followed by cyclization and subsequent reduction steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and yield. The use of automated reactors and continuous flow systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an amino derivative
Substitution: Formation of substituted pyrrol-2-one derivatives
Scientific Research Applications
4-Acetyl-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitro group may participate in redox reactions, while the hydroxy and acetyl groups can form hydrogen bonds and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 4-Acetyl-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
- 4-Acetyl-3-hydroxy-5-(4-chlorophenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
4-Acetyl-3-hydroxy-5-(4-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C12H10N2O5 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-nitrophenyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C12H10N2O5/c1-6(15)9-10(13-12(17)11(9)16)7-2-4-8(5-3-7)14(18)19/h2-5,10,16H,1H3,(H,13,17) |
InChI Key |
IOSWVHDCHIENFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B11526176.png)
![Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate](/img/structure/B11526178.png)
![(2E)-2-{[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11526183.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(5-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11526184.png)
![7H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole 3,6-dioxide (non-preferred name)](/img/structure/B11526186.png)

![1-{4-[2-(4-Octanoylphenyl)ethyl]phenyl}octan-1-one](/img/structure/B11526198.png)
![(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B11526208.png)
![2,2'-(ethane-1,2-diyldisulfanediyl)bis[N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide]](/img/structure/B11526209.png)
![4-[chloro(difluoro)methoxy]-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11526235.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11526244.png)
![4-Bromo-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11526251.png)
![4-tert-butyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11526258.png)
![3-butoxy-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11526263.png)
